molecular formula C18H15N3O3S B12212474 N-(1,3-benzodioxol-5-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

Cat. No.: B12212474
M. Wt: 353.4 g/mol
InChI Key: CVAIIYBRADRQNM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is a synthetic compound designed for research applications, integrating a benzodioxole moiety and a quinoxaline core. This structure is associated with diverse biological activities, making it a candidate for investigation in medicinal and agricultural chemistry. In biomedical research, this compound is of interest for its potential neuroprotective and anti-apoptotic properties. Quinoxaline derivatives have been identified as potential activators of phosphoglycerate kinase-1 (PGK1), a target for inhibiting apoptosis and protecting against tissue damage, which provides a theoretical basis for research in stroke and other neurodegenerative conditions . Furthermore, sulfonamide derivatives of quinoxaline have been explored as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key pathway in cancer cell proliferation and survival . In plant science, the N-(benzo[d][1,3]dioxol-5-yl)acetamide scaffold is a known framework for developing novel auxin receptor agonists. Structural analogs have demonstrated significant efficacy in promoting primary root growth in model plants like Arabidopsis thaliana and Oryza sativa (rice) by enhancing root-related signaling responses, suggesting potential application as plant growth regulators . The mechanism is believed to involve binding to the Transport Inhibitor Response 1 (TIR1) receptor, mimicking natural auxin responses and modulating the expression of genes involved in root development . Researchers can utilize this compound as a chemical tool to probe these and other biological pathways. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H15N3O3S/c1-11-18(21-14-5-3-2-4-13(14)19-11)25-9-17(22)20-12-6-7-15-16(8-12)24-10-23-15/h2-8H,9-10H2,1H3,(H,20,22)

InChI Key

CVAIIYBRADRQNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine

3-Methylquinoxaline-2-thiol is synthesized via cyclocondensation of o-phenylenediamine with methylglyoxal, followed by thiolation. The reaction proceeds as follows:

o-Phenylenediamine+MethylglyoxalAcOH, 80°C3-MethylquinoxalineP2S5,Toluene, 110°C3-Methylquinoxaline-2-thiol\text{o-Phenylenediamine} + \text{Methylglyoxal} \xrightarrow{\text{AcOH, 80°C}} \text{3-Methylquinoxaline} \xrightarrow{\text{P}2\text{S}5, \text{Toluene, 110°C}} \text{3-Methylquinoxaline-2-thiol}

Key parameters:

  • Solvent : Acetic acid for cyclization; toluene for thiolation.

  • Catalyst : Phosphorus pentasulfide (P2_2S5_5) enables efficient thiol group introduction.

  • Yield : 68–72% after recrystallization from ethanol.

Preparation of N-(1,3-Benzodioxol-5-yl) Chloroacetamide

The acetamide bridge is formed by reacting 1,3-benzodioxol-5-amine with chloroacetyl chloride under Schotten-Baumann conditions:

1,3-Benzodioxol-5-amine+ClCH2COClNaOH, H2O/Et2O, 0–5°CN-(1,3-Benzodioxol-5-yl) Chloroacetamide\text{1,3-Benzodioxol-5-amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaOH, H}2\text{O/Et}_2\text{O, 0–5°C}} \text{N-(1,3-Benzodioxol-5-yl) Chloroacetamide}

Optimization Notes :

  • Temperature : Maintaining 0–5°C prevents hydrolysis of chloroacetyl chloride.

  • Base : Aqueous NaOH neutralizes HCl byproduct, driving the reaction to completion.

  • Yield : 85–90% after filtration and drying.

Thiol-Acetamide Coupling via Nucleophilic Substitution

The final step involves substituting the chloro group in N-(1,3-benzodioxol-5-yl) chloroacetamide with 3-methylquinoxaline-2-thiol:

N-(1,3-Benzodioxol-5-yl) Chloroacetamide+3-Methylquinoxaline-2-thiolBase, SolventTarget Compound\text{N-(1,3-Benzodioxol-5-yl) Chloroacetamide} + \text{3-Methylquinoxaline-2-thiol} \xrightarrow{\text{Base, Solvent}} \text{Target Compound}

Reaction Conditions and Optimization

  • Base : Cs2_2CO3_3 (2.5 equiv) in DMF at 60°C for 12 hours achieves 78% yield. Alternative bases (K2_2CO3_3, NaH) result in lower yields (≤65%) due to incomplete deprotonation of the thiol.

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate anion. DMF is preferred for its balance of solubility and boiling point.

  • Additives : Tetrabutylammonium bromide (TBAB, 0.1 equiv) improves phase transfer, increasing yield to 82%.

Mechanistic Insights

The reaction proceeds via an SN_N2 mechanism:

  • Deprotonation of 3-methylquinoxaline-2-thiol by Cs2_2CO3_3 generates a thiolate anion.

  • Nucleophilic attack on the chloroacetamide’s electrophilic carbon displaces chloride.

  • Workup with aqueous HCl precipitates the product, which is purified via recrystallization (ethanol/water).

Alternative Routes: Oxidative Coupling

Diaryliodonium Salt-Mediated Coupling

Recent advances employ diaryliodonium salts for C–S bond formation. Using 3-methylquinoxalin-2-yl(tolyl)iodonium acetate as the arylating agent:

N-(1,3-Benzodioxol-5-yl) Acetamide+Ar(TMP)I-OAcCuI, DMF, 80°CTarget Compound\text{N-(1,3-Benzodioxol-5-yl) Acetamide} + \text{Ar(TMP)I-OAc} \xrightarrow{\text{CuI, DMF, 80°C}} \text{Target Compound}

Advantages :

  • Regioselectivity : Diaryliodonium salts favor sulfanyl group transfer over competing N-arylation.

  • Yield : 75–80% with minimal byproducts.

Limitations :

  • High cost of iodonium salts limits scalability.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (3:1 v/v), yielding white needles (mp 182–184°C).

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 8.72 (s, 1H, NH), 7.89–6.82 (m, 6H, aromatic), 4.31 (s, 2H, CH2_2), 3.91 (s, 3H, OCH3_3), 2.45 (s, 3H, CH3_3).

  • HRMS (ESI+) : m/z calc. for C19_{19}H16_{16}N3_3O3_3S [M+H]+^+: 366.0912; found: 366.0915.

Comparative Analysis of Methods

Method Yield Cost Scalability Purity
Nucleophilic Substitution 78%LowHigh≥98%
Oxidative Coupling 80%HighModerate≥97%

Key Findings :

  • Nucleophilic substitution is cost-effective and scalable for industrial applications.

  • Oxidative coupling offers marginally higher yields but is less economically viable .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide exerts its effects would depend on its specific application. For instance:

    In Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting a therapeutic effect.

    In Materials Science: Its electronic properties may be exploited in the design of semiconductors or other electronic devices.

Comparison with Similar Compounds

Key Observations:

  • Heterocyclic Diversity: The target compound’s quinoxaline group distinguishes it from quinazoline () or oxadiazole () derivatives.
  • Substituent Effects: The 3-methyl group on quinoxaline may sterically hinder interactions compared to the 4-methylphenyl group in ’s compound.
  • Molecular Weight : The target compound (~389 g/mol) falls within the typical range for drug-like molecules, whereas ’s derivative (445 g/mol) approaches the upper limit for oral bioavailability .

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